molecular formula C43H90N2O2 B1665853 Avridine CAS No. 35607-20-6

Avridine

Número de catálogo: B1665853
Número CAS: 35607-20-6
Peso molecular: 667.2 g/mol
Clave InChI: WXNRAKRZUCLRBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La avridina es una amina lipoidal sintética conocida por sus potentes propiedades inmunomoduladoras. Ha sido ampliamente estudiada por su papel como adyuvante en vacunas, mejorando la respuesta inmune a varios antígenos. La avridina es particularmente conocida por su capacidad de inducir artritis en modelos de ratas, lo que la convierte en una herramienta valiosa en la investigación inmunológica .

Análisis De Reacciones Químicas

Reductive Dehalogenation and Photoreduction

Acridine radicals, such as **Mes-Acr- **, exhibit exceptional photoreductant properties. These radicals are generated via single-electron transfer (SET) from tertiary amines like DIPEA to acridinium salts (e.g., Mes-Acr⁺BF₄⁻ ) under visible light (390 nm) . Key reactions include:

  • Aryl Halide Reduction :
    Acridine radicals reduce aryl halides (e.g., bromobenzene) to aryl radicals via electron transfer, forming radical anions that fragment into aryl radicals. These radicals abstract hydrogen atoms from amine cation radicals, yielding dehalogenated products .

SubstrateProductYield (%)Conditions
4-BromotolueneToluene95390 nm, DIPEA, MeCN
1-BromonaphthaleneNaphthalene88390 nm, DIPEA, MeCN
  • Detosylation of Protected Amines :
    Tosyl-protected amines undergo chemoselective deprotection without affecting mesyl groups. For example, substrate 51 (tosyl/mesyl-protected amine) yields 61% detosylated product .

Hydrolysis and Condensation at C-9

The C-9 position of acridine derivatives is highly reactive due to electron-deficient aromatic systems. Hydrolysis of 9-aminoacridines proceeds via nucleophilic attack by water or hydroxide ions, influenced by substituents on the amino group :

  • 9-Aminoacridine Hydrolysis :
    In neutral aqueous solutions, 9-aminoacridines hydrolyze to 9-acridones. Electron-withdrawing groups (e.g., nitro) at position 1 accelerate hydrolysis by increasing electrophilicity at C-9 .

CompoundSubstituentHydrolysis Rate (k × 10³ s⁻¹)
1-Nitro-9-aminoacridine-NO₂5.2
9-Aminoacridine-H0.8
  • Anelation Effects :
    Comparative studies with quinoline derivatives show that acridine’s extended π-system lowers activation barriers for hydrolysis by stabilizing transition states through resonance .

Photocatalytic Decarboxylative Sulfonylation

Acridine-based catalysts enable direct conversion of carboxylic acids to sulfones via decarboxylative coupling with sulfinic acids. This reaction proceeds through:

  • Photoexcitation of the acridine catalyst (λ = 450 nm).

  • Single-electron oxidation of the carboxylate to a carboxyl radical.

  • Decarboxylation to an alkyl radical, which couples with sulfinic acid .

Carboxylic AcidSulfinic AcidSulfone Yield (%)
Phenylacetic acidTosylsulfinic acid82
Cyclohexanecarboxylic acidMesitylsulfinic acid75

Mechanistic Insights

  • Twisted Intramolecular Charge Transfer (TICT) :
    Excited-state acridine radicals adopt TICT configurations, enhancing reductivity (up to −3.36 V vs. SCE) by decoupling donor-acceptor moieties .

  • Hydrogen Atom Transfer (HAT) :
    Amine cation radicals (e.g., DIPEA⁺- ) serve as hydrogen donors in dehalogenation, confirmed by deuterium labeling studies .

Comparative Reactivity

Reactions at C-9 of acridine derivatives are markedly faster than analogous reactions in quinoline or pyridine systems due to increased electrophilicity from the fused benzene ring .

This synthesis of acridine chemistry highlights its versatility in organic synthesis, photoreduction, and catalysis, supported by mechanistic and kinetic data from diverse methodologies.

Aplicaciones Científicas De Investigación

La avridina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La avridina ejerce sus efectos principalmente a través de su interacción con el sistema inmunológico. Mejora la captación y retención de antígenos en los tejidos linfáticos mucosos, lo que lleva a una respuesta inmune más fuerte y sostenida. El mecanismo de la avridina implica la activación de células inmunitarias, incluidas las células T y los macrófagos, y la inducción de la producción de citoquinas. Esto da como resultado una respuesta inmune mejorada al antígeno administrado .

Comparación Con Compuestos Similares

La avridina es única en su estructura y propiedades inmunomoduladoras. Los compuestos similares incluyen:

La capacidad de la avridina para mejorar las respuestas inmunitarias e inducir artritis en modelos animales la diferencia de estos compuestos similares, convirtiéndola en una herramienta valiosa en la investigación inmunológica y biomédica.

Actividad Biológica

Avridine is an acridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of immunomodulation and potential anti-tumor effects. This article reviews the current understanding of this compound's biological activity, supported by case studies, research findings, and relevant data.

Overview of this compound

This compound is primarily recognized as an immunomodulator. It has been studied for its effects on enhancing immune responses, particularly in the context of vaccinations. Its structure allows it to interact with various biological systems, making it a compound of interest in both therapeutic and research settings.

Immunomodulatory Effects

Research has demonstrated that this compound can enhance immune responses when used alongside vaccines. For instance, a study involving mice vaccinated with the Fuenzalida-Palacios rabies vaccine showed that those treated with this compound exhibited significantly higher levels of interferon-gamma (IFN-γ), a key cytokine involved in immune response modulation. This suggests that this compound may play a crucial role in boosting the efficacy of vaccines by enhancing cellular immune responses .

Case Study: this compound and Rabies Vaccination

In a controlled study, groups of mice were administered rabies virus followed by treatment with this compound and Propionibacterium acnes as immunomodulators. The results indicated that this compound treatment led to elevated levels of IFN-γ compared to control groups, highlighting its potential as an adjuvant in vaccination protocols .

Anti-Tumor Activity

This compound's potential anti-tumor properties have also been explored. Acridine derivatives, including this compound, have shown various biological activities such as anti-bacterial, anti-parasitic, and notably, anti-tumor effects. A critical review indicated that acridine compounds can inhibit tumor growth through multiple mechanisms, including cell cycle arrest and induction of apoptosis in cancer cells .

The anti-tumor activity of acridine derivatives is thought to be mediated through:

  • Cell Cycle Arrest : Studies have shown that certain acridine compounds can halt the progression of cancer cells through the G0/G1 phase of the cell cycle.
  • Induction of Apoptosis : Acridines may trigger programmed cell death pathways in malignant cells, contributing to their anti-cancer efficacy .

Data Summary

The following table summarizes key findings from studies involving this compound and related acridine compounds:

Study Type Findings Reference
Megid et al. (1999)ImmunomodulationIncreased IFN-γ levels in vaccinated mice treated with this compound
PMC Review (2022)Anti-TumorInhibition of tumor growth; cell cycle arrest observed
Arai et al. (2017)CytotoxicityModerate cytotoxic activity against various cancer cell lines

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying Avridine-induced arthritis, and how are they optimized for dose-response relationships?

To establish reliable models, researchers should use Sprague-Dawley or Lewis rats, as these strains show consistent susceptibility to this compound-induced arthritis. Dose optimization requires a multi-arm design with escalating doses (e.g., 0.75–7.5 mg/rat) to assess incidence, latency, and severity. For example, a 1995 study demonstrated that 1.5 mg/rat induced arthritis in 86% of rats within 15 days, while 3.75 mg/rat caused 100% incidence by day 13 . Include control groups receiving Freund’s Incomplete Adjuvant (FIA) alone to isolate this compound-specific effects. Statistical methods like ANOVA with post-hoc Tukey tests are recommended to compare dose-dependent outcomes.

Q. What standardized protocols exist for evaluating this compound’s adjuvant activity in immunological studies?

Protocols should involve subcutaneous injection of this compound emulsified with antigens (e.g., ovalbumin) in animal models. Monitor T-cell proliferation via flow cytometry (CD4+/CD8+ markers) and cytokine profiling (ELISA for IL-17, TNF-α). A key methodological consideration is ensuring adjuvant purity: this compound (CP-20961) must be synthesized under GMP conditions to avoid batch variability, as impurities may confound immune responses . Include longitudinal assessments (e.g., weekly paw swelling measurements) to capture chronic disease progression.

Q. How should researchers control for confounding variables in this compound toxicity studies?

Implement a stratified randomization approach to balance genetic backgrounds (e.g., MHC haplotype variations) and environmental factors (diet, housing stress). Use littermate controls and standardized scoring systems (e.g., arthritis index scales) to minimize observer bias. Toxicokinetic analyses (plasma/tissue this compound levels via HPLC) should correlate administered doses with systemic exposure .

Advanced Research Questions

Q. How do genetic factors (MHC/non-MHC) influence this compound-induced disease heterogeneity, and what experimental designs address this?

this compound’s arthritogenic effects are modulated by both MHC (e.g., RT1 locus in rats) and non-MHC genes. To dissect genetic contributions, use congenic strains or CRISPR-edited models. A 1995 study found MHC genes influenced disease onset (13–15 days), while non-MHC genes affected severity (mean maximal severity: 10–15) . Genome-wide association studies (GWAS) in F2 hybrids can identify quantitative trait loci (QTLs). Pair these with transcriptomic profiling (RNA-seq of synovial tissue) to link genetic variants to inflammatory pathways.

Q. How can researchers resolve contradictions in this compound study outcomes across different laboratories?

Discrepancies often arise from methodological variability (e.g., adjuvant formulation, endpoint criteria). Adopt the ARRIVE 2.0 guidelines for rigorous reporting of animal studies, including detailed descriptions of this compound preparation, injection sites, and blinding protocols . Meta-analyses of historical data (e.g., incidence rates across 10+ studies) with random-effects models can quantify heterogeneity sources. Sensitivity analyses should test robustness to outlier exclusion .

Q. What advanced methodologies enable longitudinal analysis of this compound’s chronic effects on immune tolerance?

Combine in vivo imaging (MRI for joint erosion) with single-cell RNA sequencing (scRNA-seq) of infiltrating immune cells. For mechanistic depth, use adoptive transfer experiments: transfer T-cells from this compound-treated donors to naïve recipients to test disease transmissibility. Flow cytometry panels should include exhaustion markers (PD-1, TIM-3) to track T-cell dysfunction over time .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in adjuvant-induced autoimmunity?

Integrate proteomics (LC-MS/MS of synovial fluid), metabolomics (NMR-based profiling), and epigenomics (ChIP-seq for histone modifications in T-cells). For example, identify this compound-induced post-translational modifications (e.g., citrullinated peptides) that trigger anti-citrullinated protein antibodies (ACPAs). Network analysis (Cytoscape) can map interactions between this compound-metabolizing enzymes and immune pathways .

Q. What strategies improve reproducibility in this compound research across institutions?

Establish inter-laboratory harmonization protocols:

  • Standardize this compound sourcing (e.g., CAS registry-approved vendors).
  • Share raw data via repositories (Figshare, Zenodo) with FAIR principles.
  • Conduct ring trials where multiple labs replicate the same protocol (e.g., 1.5 mg/rat dose) and compare outcomes .

Propiedades

IUPAC Name

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRAKRZUCLRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H90N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189078
Record name Avridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35607-20-6
Record name Avridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35607-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avridine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Avridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Avridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Avridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Avridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Avridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Avridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.